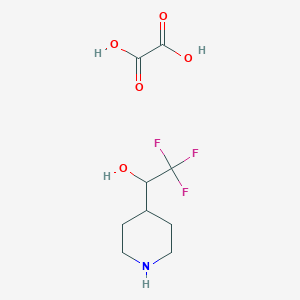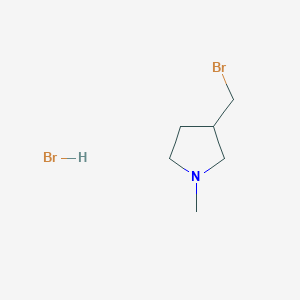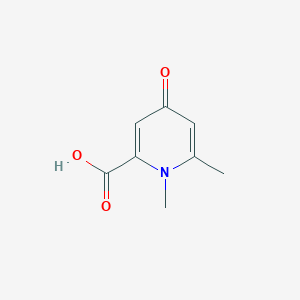![molecular formula C7H9F3N4 B1528621 3-(2,2,2-トリフルオロエチル)-5H,6H,7H,8H-[1,2,4]トリアゾロ[4,3-a]ピラジン CAS No. 837430-20-3](/img/structure/B1528621.png)
3-(2,2,2-トリフルオロエチル)-5H,6H,7H,8H-[1,2,4]トリアゾロ[4,3-a]ピラジン
概要
説明
3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C7H9F3N4 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
3-(2,2,2-トリフルオロエチル)-5H,6H,7H,8H-[1,2,4]トリアゾロ[4,3-a]ピラジン: 科学研究における応用の包括的な分析
抗菌活性
この化合物は、抗菌活性について試験されています。 新しく合成された誘導体は、黄色ブドウ球菌や大腸菌などの細菌に対して活性を示しており、新しい抗菌剤の開発に役立つ可能性があります .
キナーゼ阻害
この化合物の誘導体は、癌細胞の増殖と転移に関与しているc-Metキナーゼの阻害能力について評価されています。 これは、特定のキナーゼを標的とする癌治療薬の設計における役割を示唆しています .
抗増殖活性
関連する化合物は、さまざまな癌細胞株に対する抗増殖効果について研究されており、癌細胞の増殖を阻害することで癌治療に役立つ可能性を示しています .
mGluR2受容体の正の異方性モジュレーター
一部の誘導体は、神経疾患の治療に役立つ可能性のあるmGluR2受容体の正の異方性モジュレーターとして研究されています .
合成方法
この化合物の合成方法に関する研究が行われており、これはさまざまな分野におけるその生産とさらなる応用にとって重要です .
化学的文書
NMR、HPLC、LC-MS、UPLCデータを含む、この化合物の詳細な化学的文書が提供されており、科学研究開発の目的にとって不可欠です .
作用機序
Target of Action
The primary targets of 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine are enzymes and receptors in the biological system . This compound is capable of binding with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
The compound interacts with its targets by binding to them, which can lead to changes in the function of these targets . For instance, it has been found to inhibit c-Met kinase, a protein that plays a crucial role in cellular growth, survival, and migration .
Biochemical Pathways
The compound affects various biochemical pathways. For example, it has been found to inhibit the c-Met kinase pathway, which is involved in cellular processes such as growth and migration . The inhibition of this pathway can lead to downstream effects such as the suppression of cell proliferation.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of c-Met kinase, which can lead to the suppression of cell proliferation . This suggests that the compound may have potential therapeutic applications in conditions characterized by abnormal cell growth, such as cancer.
生化学分析
Biochemical Properties
3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to inhibit c-Met and VEGFR-2 kinases, which are critical in cell signaling pathways related to cancer progression . The interaction with these kinases involves binding to their active sites, thereby blocking their activity and subsequent signaling cascades. Additionally, this compound may interact with other biomolecules, such as DNA and RNA, potentially affecting gene expression and cellular functions.
Cellular Effects
The effects of 3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine on various cell types are profound. In cancer cells, this compound has been observed to inhibit proliferation and induce apoptosis. For instance, studies have shown that it can arrest the cell cycle in the G0/G1 phase and promote late apoptosis in A549 lung cancer cells . This effect is mediated through the inhibition of c-Met and VEGFR-2 signaling pathways, which are essential for cell survival and proliferation. Additionally, this compound may influence other cellular processes, such as metabolism and gene expression, further contributing to its antiproliferative effects.
Molecular Mechanism
At the molecular level, 3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exerts its effects through several mechanisms. It binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity and downstream signaling. This binding is facilitated by the trifluoroethyl group, which enhances the compound’s affinity for these kinases . Additionally, this compound may modulate gene expression by interacting with transcription factors or directly binding to DNA. These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes.
Temporal Effects in Laboratory Settings
The effects of 3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine change over time in laboratory settings. Initially, the compound exhibits strong inhibitory effects on kinase activity and cell proliferation. Over extended periods, its stability and degradation become critical factors. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, although the exact duration of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of 3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine vary with dosage. At low doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects may become apparent, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects depends on the specific animal model and the duration of exposure. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can influence metabolic flux by inhibiting key enzymes involved in cellular metabolism, potentially altering the levels of critical metabolites.
Transport and Distribution
The transport and distribution of 3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations typically observed in the liver and kidneys due to their roles in metabolism and excretion.
Subcellular Localization
The subcellular localization of 3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is crucial for its activity. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of a nuclear localization signal may facilitate its transport into the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can direct the compound to mitochondria, affecting cellular respiration and apoptosis.
特性
IUPAC Name |
3-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4/c8-7(9,10)3-5-12-13-6-4-11-1-2-14(5)6/h11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALWMRVSKAPXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CC(F)(F)F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837430-20-3 | |
| Record name | 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
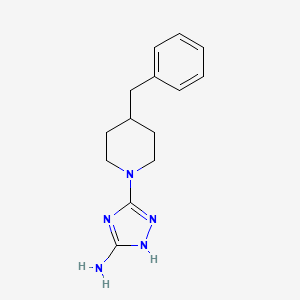
![tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1528541.png)
![5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528543.png)


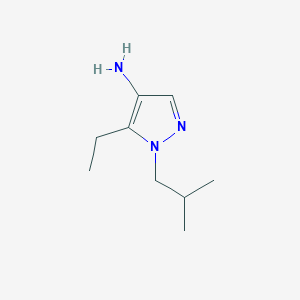
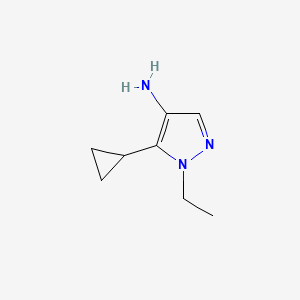
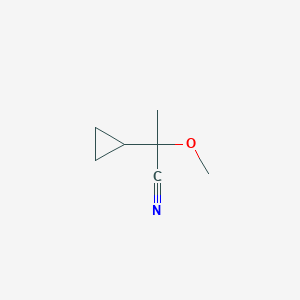

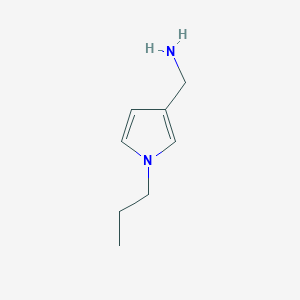
![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1528558.png)
